molecular formula C10H15N3O2 B8742276 N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine CAS No. 25238-55-5

N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine

Cat. No. B8742276
CAS RN: 25238-55-5
M. Wt: 209.24 g/mol
InChI Key: JSNWIWQOIKRWAK-UHFFFAOYSA-N
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Patent
US07544701B2

Procedure details

A mixture of N,N-dimethyl-N′-(2-nitrophenyl)ethane-1,2-diamine (3.83 g, 18.3 mmol) and Raney-Nickel (0.5 g) in methanol is treated dropwise with hydrazine (5 mL), stirred at room temperature until reaction is complete by TLC, treated with Celite and MgSO4 and filtered. The filtercake is washed with methanol. The combined filtrate is concentrated in vacuo to give the title compound as a brown oil, 3.11 g (94% yield), identified by HPLC and mass spectral analyses.
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O.NN.[O-]S([O-])(=O)=O.[Mg+2]>CO.[Ni]>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][NH:5][C:6]1[C:7]([NH2:12])=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.83 g
Type
reactant
Smiles
CN(CCNC1=C(C=CC=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake is washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC=1C(=CC=CC1)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.